Ethyl 2-(nicotinamido)acetate
Description
Ethyl 2-(nicotinamido)acetate (CAS: 54466-74-9) is an organic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Structurally, it consists of a nicotinamide (pyridine-3-carboxamide) group linked via an acetamide moiety to an ethyl ester (Figure 1). This configuration confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and ester functionality.
Properties
IUPAC Name |
ethyl 2-(pyridine-3-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(13)7-12-10(14)8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCAVIPLQFLZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(nicotinamido)acetate typically involves the esterification of nicotinamide with ethyl acetate. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:
Nicotinamide+Ethyl AcetateH2SO4Ethyl 2-(nicotinamido)acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinamide derivatives.
Substitution: Various substituted nicotinamide esters.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(nicotinamido)acetate has been investigated for its potential as a pharmacological agent. Its structure suggests that it may influence nicotinamide adenine dinucleotide (NAD+) metabolism, which is crucial for cellular energy production and signaling. The compound's ability to modulate NAD+ levels could have significant implications for treating metabolic disorders and cancer.
Case Study: NAMPT Inhibition
Recent studies have highlighted the role of nicotinamide phosphoribosyltransferase (NAMPT) in cancer metabolism. Inhibition of NAMPT leads to decreased glycolysis and altered carbohydrate metabolism in cancer cells, suggesting that compounds like this compound could be explored as NAMPT inhibitors. For instance, FK866, a known NAMPT inhibitor, has shown promise in reducing tumor growth by depleting NAD+ levels and inducing apoptosis in cancer cells . This indicates that this compound might share similar properties worth investigating.
Anti-Inflammatory Properties
The anti-inflammatory potential of compounds related to this compound has been documented in various studies. In particular, the extraction of ethyl acetate from certain plant sources has demonstrated significant anti-inflammatory effects through the modulation of cytokines such as TNF-α and IL-6 . These findings suggest that this compound could be evaluated for its anti-inflammatory capabilities, potentially providing therapeutic benefits for conditions characterized by chronic inflammation.
Metabolic Studies
This compound is also relevant in metabolic research, particularly concerning its effects on carbohydrate metabolism. The compound's interaction with NAD+ biosynthesis pathways may provide insights into metabolic disorders like diabetes and obesity. By studying its impact on metabolic pathways, researchers can better understand how to manipulate these processes for therapeutic purposes.
Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(nicotinamido)acetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. It is known to act as a potassium channel opener, which can lead to vasodilation and other physiological effects. The activation of potassium channels by this compound can result in the relaxation of smooth muscle tissues, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
Key Properties :
- Storage : Stable under dry, room-temperature conditions .
- Safety : Classified with hazard codes H315 (skin irritation) and H319 (eye irritation), requiring precautions like protective gloves and eye protection .
- Applications : Likely serves as an intermediate in pharmaceutical synthesis, leveraging the nicotinamide group’s role in metabolic pathways (e.g., NAD+/NADH systems) .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Ethyl 2-(nicotinamido)acetate belongs to a class of ethyl ester derivatives with substituted acetamide groups. Below is a comparative analysis with three analogous compounds:
| Compound | CAS | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| This compound | 54466-74-9 | C₁₀H₁₂N₂O₃ | Nicotinamide, ethyl ester | Pyridine ring with carboxamide |
| Methyl [(2-nitrobenzoyl)amino]acetate | 59894-01-8 | C₁₀H₁₀N₂O₅ | Nitrobenzoyl, methyl ester | Nitroaromatic group, methyl ester |
| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ | Cyano, ethyl ester | Cyano group instead of amide |
| Ethyl 2-[(2-hydroxybenzylidene)amino]acetate | N/A | C₁₄H₁₇NO₃ | Benzylidene, ethyl ester | Schiff base linkage, phenolic hydroxyl |
Notes:
- Nicotinamide vs. Nitrobenzoyl: The pyridine ring in this compound enhances hydrogen-bonding capacity compared to the electron-withdrawing nitro group in Methyl [(2-nitrobenzoyl)amino]acetate, affecting solubility and receptor interactions .
- Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological systems .
Physicochemical Properties
Key Observations :
- Ethyl cyanoacetate’s lower molecular weight and higher boiling point reflect its simpler structure and stronger intermolecular forces (dipole-dipole interactions from the cyano group) .
- The absence of boiling point data for this compound highlights a research gap .
Biological Activity
Ethyl 2-(nicotinamido)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antiviral activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of nicotinamide, characterized by the following structural formula:
This compound features a nicotinamide moiety linked to an ethyl acetate group, which may influence its solubility and biological interactions.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 mm |
| Escherichia coli | 15 mm |
| Klebsiella pneumoniae | 12 mm |
| Candida albicans | 21 mm |
These results suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents, especially in the context of rising antibiotic resistance .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for antiviral effects . Preliminary studies indicate that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated. The compound's interaction with viral enzymes or cellular pathways involved in viral entry and replication is a key area for further research .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or viral replication.
- Cell Membrane Disruption : Its structural properties might allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Modulation of Immune Response : this compound could potentially enhance host immune responses against infections, although this aspect requires more detailed investigation .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various strains of bacteria demonstrated that this compound showed significant antimicrobial activity compared to standard antibiotics. The study highlighted its potential as a lead compound for further development into therapeutic agents against resistant strains .
- Synergistic Effects with Other Agents : Research has indicated that combining this compound with other antimicrobial agents can enhance its efficacy. This synergistic effect was particularly noted in combinations with traditional antibiotics, suggesting a potential strategy for overcoming resistance .
Future Directions
Research on this compound is still in the early stages, and several avenues warrant further exploration:
- In Vivo Studies : More comprehensive animal studies are needed to evaluate the pharmacokinetics and therapeutic potential in clinical settings.
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound will provide insights into its mode of action.
- Formulation Development : Exploring various formulations could enhance bioavailability and efficacy against specific pathogens.
Chemical Reactions Analysis
Key Reaction Parameters:
| Parameter | Value/Range |
|---|---|
| Nitric acid concentration | 68% (in acetic acid) |
| Acetic anhydride ratio | 2–5 parts (optimal: 3) |
| Temperature | 10–30°C (optimal: 15–20°C) |
| Reaction time | 90 minutes |
| By-product concentration | <2% in final mixture |
The reaction proceeds via exothermic nitration , where the hydroxyl group of (15) is replaced by a nitrate group. Ethyl 2-(nicotinamido)acetate (16) forms due to competing esterification between unreacted acetic anhydride and the ethanolamine side chain .
Purification :
-
The crude product is isolated by quenching the reaction mixture in 24% aqueous ammonia (pH >7) and cooling to 5°C.
-
Recrystallization from water yields Nicorandil with >99.5% purity (HPLC analysis) .
Reaction Pathway:
-
Acylation : The amino group of 2-aminoethyl-nicotinamide reacts with retinoic acid’s carboxyl group.
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Activation : The coupling agent facilitates ester bond formation under mild conditions (25°C, 15 hours).
Workup :
-
The organic phase is washed with 1N NaOH and 1N HCl to remove unreacted reagents.
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Purification via column chromatography (CH₂Cl₂:MeOH = 97.5:2.5) yields the retinyl ester with confirmed structure by ¹H-NMR .
Stability and By-Product Mitigation
This compound’s formation is minimized in optimized Nicorandil synthesis through:
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Stoichiometric control : A 2.2:1 molar ratio of HNO₃ to substrate reduces excess nitric acid, lowering oxidation risks .
-
Temperature regulation : Maintaining 15–20°C during nitration suppresses side reactions.
Research Implications
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Pharmaceutical relevance : The compound’s role as a by-product highlights the need for precise stoichiometric control in large-scale drug synthesis .
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Synthetic utility : Its derivatization into retinyl esters demonstrates versatility in creating hybrid molecules with potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
